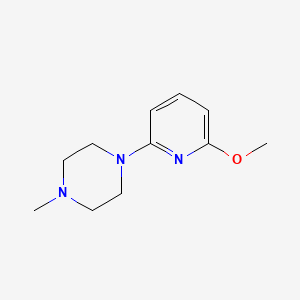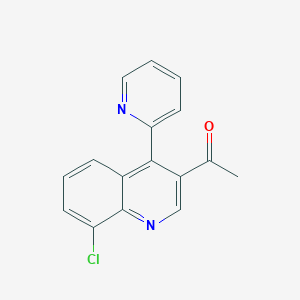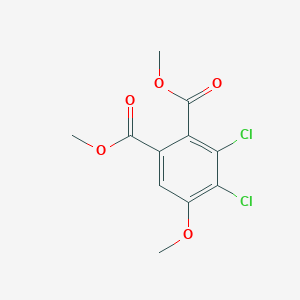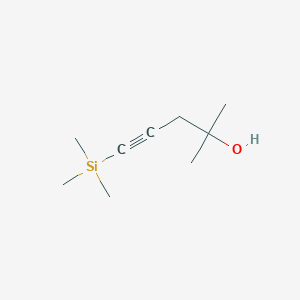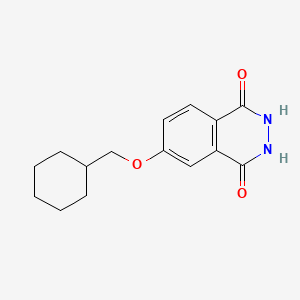
Parp10/15-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parp10/15-IN-3: is a potent dual inhibitor of poly(ADP-ribose) polymerase 10 (PARP10) and poly(ADP-ribose) polymerase 15 (PARP15). These enzymes play crucial roles in DNA repair and cellular stress responses. This compound has shown promise in scientific research due to its ability to inhibit these enzymes, making it a valuable tool in studying cellular processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Parp10/15-IN-3 typically involves multi-step organic synthesis techniques. The exact synthetic route can vary, but it generally includes the following steps:
Starting Materials: : The synthesis begins with readily available starting materials, such as aromatic compounds and amine derivatives.
Formation of Key Intermediates: : Key intermediates are formed through reactions such as nitration, reduction, and acylation.
Coupling Reactions: : The intermediates are then coupled using reagents like coupling agents (e.g., EDC, HATU) to form the core structure of this compound.
Final Steps: : The final steps often involve purification techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This requires careful optimization of reaction conditions to ensure consistency and yield. Large-scale reactors and automated systems are often used to maintain the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Parp10/15-IN-3 undergoes various chemical reactions, including:
Oxidation: : this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Various nucleophiles (e.g., amines, alcohols) and leaving groups (e.g., halides)
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Parp10/15-IN-3 has several scientific research applications, including:
Chemistry: : Used as a tool to study the mechanisms of PARP10 and PARP15 in DNA repair and cellular stress responses.
Biology: : Investigates the role of PARP enzymes in various biological processes and their impact on cell viability.
Medicine: : Explored for potential therapeutic applications in cancer treatment, as PARP inhibitors are known to sensitize cancer cells to chemotherapy and radiotherapy.
Industry: : Utilized in the development of new drugs and therapeutic agents targeting PARP enzymes.
Mechanism of Action
Parp10/15-IN-3 exerts its effects by inhibiting the activity of PARP10 and PARP15. These enzymes are involved in the ADP-ribosylation of target proteins, which is crucial for DNA repair and cellular stress responses. By inhibiting these enzymes, this compound disrupts these processes, leading to increased cellular stress and potential cell death.
Molecular Targets and Pathways
PARP10 and PARP15: : The primary molecular targets of this compound.
DNA Repair Pathways: : Inhibition of PARP enzymes affects DNA repair mechanisms, leading to accumulation of DNA damage.
Cell Death Pathways: : Increased cellular stress can trigger apoptosis (programmed cell death).
Comparison with Similar Compounds
Parp10/15-IN-3 is compared with other PARP inhibitors, such as Olaparib, Rucaparib, and Niraparib
Similar Compounds
Olaparib: : Targets PARP1 and PARP2.
Rucaparib: : Targets PARP1 and PARP2.
Niraparib: : Targets PARP1 and PARP2.
OUL232: : Targets PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15.
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
6-(cyclohexylmethoxy)-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C15H18N2O3/c18-14-12-7-6-11(8-13(12)15(19)17-16-14)20-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,18)(H,17,19) |
InChI Key |
PCAWJIMDNGAMRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=CC3=C(C=C2)C(=O)NNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


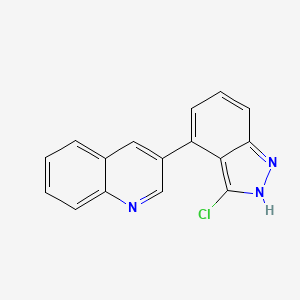
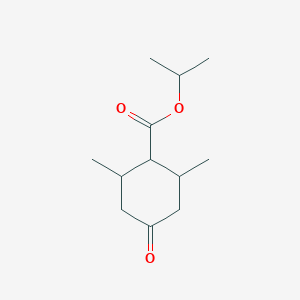

![N'-[2-(1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15358554.png)
![4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B15358568.png)


